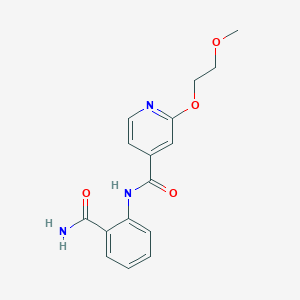

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. However, due to its potential performance-enhancing effects, it has gained popularity among athletes and bodybuilders.

科学的研究の応用

Supramolecular Chemistry and Crystal Engineering

Isonicotinamide derivatives, including N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide, have been extensively studied for their roles in supramolecular chemistry and crystal engineering. For instance, isonicotinamide has been employed to co-crystallize with various carboxylic acids, illustrating the diverse co-crystal space observable in research on co-crystallization of multiple molecular components. These co-crystals demonstrate significant stoichiometric variations, polymorphism, and phase transitions, highlighting the versatile utility of isonicotinamide derivatives in designing novel molecular architectures (Lemmerer & Fernandes, 2012).

Organic Synthesis and Medicinal Chemistry

The chemical reactivity of isonicotinamide derivatives has been explored for the synthesis of complex organic molecules and potential therapeutic agents. For example, the radical arylalkoxycarbonylation of isocyanobiphenyl with carbazates, involving isonicotinamide derivatives, represents a practical method for accessing phenanthridine-6-carboxylates. This sequential radical addition-cyclization strategy showcases the potential of isonicotinamide derivatives in facilitating complex organic transformations and synthesizing compounds of medicinal interest (Pan et al., 2014).

Antimicrobial Activity

Isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, underscoring the potential of these compounds in developing new antimicrobial agents (Ramachandran, 2017).

Material Science and Gas Sorption

In material science, isonicotinamide derivatives contribute to the development of new materials with gas sorption capabilities. Coordination polymers derived from phenolic carboxylic acids and isonicotinamide N-oxide showcase structures capable of significant CO2, CH4, and H2 sorption. These findings indicate the potential of isonicotinamide derivatives in creating materials for gas storage and separation applications (White et al., 2015).

特性

IUPAC Name |

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-8-9-23-14-10-11(6-7-18-14)16(21)19-13-5-3-2-4-12(13)15(17)20/h2-7,10H,8-9H2,1H3,(H2,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGNFRIUZALIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)

![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)

![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2732754.png)

![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)

![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)